N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by two distinct substituents:
- A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A thiazole ring substituted at the 2-position with a (4-chlorobenzyl)thio moiety.
This compound’s structural complexity arises from the combination of halogenated aromatic systems (chlorine atoms on both phenyl and benzyl groups) and sulfur-containing heterocycles (thiazole and thioether). Such features are common in bioactive molecules, particularly those targeting enzymes or receptors via hydrophobic interactions and hydrogen bonding .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-12-16(21)3-2-4-17(12)23-18(24)9-15-11-26-19(22-15)25-10-13-5-7-14(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMHHHXBAVOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The 4-position of the thiazole ring can be functionalized by reacting with 4-chlorobenzyl chloride in the presence of a base to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with N-(3-chloro-2-methylphenyl)acetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Amines: Formed from reduction of nitro groups.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their comparative features are summarized below:
Table 1: Structural and Functional Comparison of Thiazole-Based Acetamides
Key Observations:
Halogen Effects : Chlorine substituents on aromatic rings (e.g., 4-chlorophenyl in Compound 7 , 3-chlorophenyl in 107m ) correlate with enhanced bioactivity, likely due to increased lipophilicity and electron-withdrawing effects. The target compound’s dual chloro groups may amplify these properties.
Thioether vs. Thiadiazole : The (4-chlorobenzyl)thio group in the target compound differs from the 1,3,4-thiadiazole ring in analog 5j . Thioethers generally improve membrane permeability, while thiadiazoles may enhance metabolic stability.
Antitumor vs. The target compound’s activity profile remains unexplored but could span both domains.
Structural Insights:
- Crystal Packing : Analogous dichlorophenyl-thiazole acetamides (e.g., ) exhibit dihedral angles >60° between aromatic rings, influencing molecular stacking and hydrogen bonding . The target compound’s 3-chloro-2-methylphenyl group may alter these angles, affecting solubility and crystallinity.
- Spectroscopic Data : NMR and MS data for related compounds (e.g., 5j , 107a-m ) confirm acetamide and thiazole motifs, with characteristic peaks for chloro and methyl substituents.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antitumor and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 466.38 g/mol
- CAS Number : 338430-29-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to this compound. The thiazole moiety has been shown to enhance cytotoxicity against various cancer cell lines.
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range against different cancer cell lines, indicating its potential as an anticancer agent .
- A study indicated that modifications in the thiazole ring significantly influence cytotoxic activity, with electron-donating groups enhancing potency .
- Mechanism of Action :
Antimicrobial Activity
The compound's thiazole structure also contributes to its antimicrobial properties. Research has shown that thiazole derivatives possess broad-spectrum antibacterial activity.
- Antibacterial Testing :
- Compounds similar to this compound exhibited effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL .
- Structure-based activity studies revealed that the presence of electronegative substituents enhances antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis for thiazole derivatives indicates several key factors influencing biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance cytotoxicity |
| Halogen substitutions | Improve antimicrobial properties |
| Aromatic rings | Contribute to hydrophobic interactions |
The presence of a chlorine atom in the para position of the phenyl ring has been associated with increased potency against various pathogens .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy Evaluation :
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a thiazole-thioether intermediate with a substituted acetamide. A general protocol includes:
- Step 1: React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
- Step 2: Introduce the (4-chlorobenzyl)thio group via nucleophilic substitution using 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in dry acetone) .
- Step 3: Couple the thioether-thiazole intermediate with 3-chloro-2-methylphenylacetamide using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
Optimization Tips: - Use low temperatures (273 K) during coupling to minimize side reactions .
- Purify intermediates via recrystallization (methanol/acetone mixtures improve crystal yield) .
Q. How is the compound structurally characterized, and what crystallographic tools are recommended?
Methodological Answer:
- X-ray crystallography is the gold standard. Use SHELXL for refinement and SHELXS/SHELXD for structure solution, as these programs are robust for small-molecule analysis and handle twinned data effectively .
- Key Parameters:
- Complementary Techniques:
- NMR (¹H/¹³C) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity, and what software is suitable for docking studies?
Methodological Answer:
- Target Identification: Use PubChem or ChEMBL to identify structurally similar compounds with reported biological activity (e.g., thiazole-acetamides targeting kinases or antimicrobial pathways) .
- Docking Workflow:
- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools or Schrödinger Suite .
- Perform flexible docking with AutoDock Vina to account for side-chain mobility.
- Validate results with molecular dynamics (MD) simulations (e.g., GROMACS ) to assess binding stability.
- Key Interactions: Look for π-π stacking (thiazole/aryl rings), hydrogen bonds (acetamide NH), and hydrophobic contacts (chlorine substituents) .
Q. How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values across studies may arise from:
- Resolution Strategies:
- Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- SAR Design:
- Data Analysis:
Q. What advanced techniques resolve challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Crystallization Challenges: Poor crystal growth due to flexible thioether linkages.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
